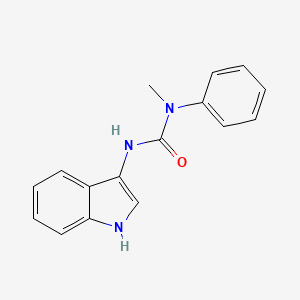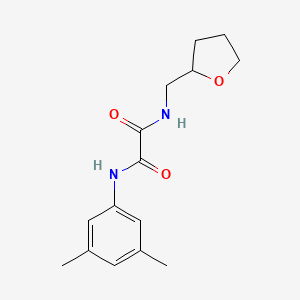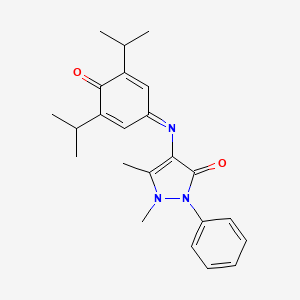
3-(1H-indol-3-yl)-1-methyl-1-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives are significant in medicinal chemistry due to their wide spectrum of biological activities . They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
Indole derivatives have been synthesized using various methods. For example, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . These are used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis
Indole derivatives have been studied using molecular dynamics and density functional calculations . These studies analyze the geometric and electronic properties of the compounds, including possible hydrogen bonding interactions and structural and electronic factors relevant in their stability and reactivity .Chemical Reactions Analysis
Indole derivatives have been used in various chemical reactions. For example, the regioselective construction of enol triflates from 2-azabicyclo[3.3.1]nonane ketones and indolizations of the resulting ene-hydrazides permitted the effective formation of key indole intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary. For example, Methyl 3-(1H-indol-3-yl)propanoate has a molecular weight of 203.24 .Scientific Research Applications
Antimicrobial Activity
“3-(1H-indol-3-yl)-1-methyl-1-phenylurea” and its derivatives have been studied for their potential as antimicrobial agents. Research has shown that these compounds can be effective against a range of bacterial strains, including Mycobacterium tuberculosis and multidrug-resistant strains, by inhibiting their growth .
Anticancer Properties
Indole derivatives have been explored for their cytotoxic activities against cancer cells. Studies involving similar compounds have demonstrated dose-dependent cytotoxic activities on MCF-7 cancer cells , indicating potential applications in cancer therapy .
Multicomponent Synthesis
The compound is used in multicomponent synthesis processes to create complex molecules. This method is valuable in medicinal chemistry for the rapid generation of diverse molecular libraries with potential pharmacological activities .
Chemical Intermediate
As a chemical intermediate, “3-(1H-indol-3-yl)-1-methyl-1-phenylurea” can be utilized in the synthesis of more complex indole derivatives. These derivatives are prevalent in natural products and pharmaceuticals, indicating its importance in synthetic organic chemistry .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They are known to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets and induce changes that lead to their biological effects . For instance, some indole derivatives have been reported to inhibit the biosynthesis of mediators from arachidonic acid by selective or non-selective inhibition of cyclooxygenase (COX) enzymes .
Biochemical Pathways
For instance, gut microbiota is involved in the bioconversion of indoles from tryptophan (Trp), an essential amino acid derived entirely from the diet .
Result of Action
Indole derivatives have been reported to exhibit various biological activities, including anti-inflammatory effects . For instance, some indole derivatives have shown significant activity against the H1N1 virus .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(1H-indol-3-yl)-1-methyl-1-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-19(12-7-3-2-4-8-12)16(20)18-15-11-17-14-10-6-5-9-13(14)15/h2-11,17H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINFQKSMLGEVBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-1-methyl-1-phenylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2898578.png)
![2-Ethyl-3-methyl-1-(octadecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2898579.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2898581.png)




![ethyl 4-(2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2898589.png)


